![molecular formula C8H7Cl3O B1666772 BENZYL ALCOHOL, m-CHLORO-alpha-(DICHLOROMETHYL)- CAS No. 27683-61-0](/img/structure/B1666772.png)
BENZYL ALCOHOL, m-CHLORO-alpha-(DICHLOROMETHYL)-
Overview
Description
Benzyl alcohol, m-chloro-alpha-(dichloromethyl)-: is a chemical compound with the molecular formula C8H7Cl3O and a molecular weight of 225.500 . It is known for its bioactive properties and is used in various scientific research applications .
Chemical Reactions Analysis
Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Intermediate
Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- serves as an important intermediate in the synthesis of various chemical compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, which are essential for producing pharmaceuticals and agrochemicals.
Pharmaceutical Applications
This compound has shown potential bioactivity, making it useful in pharmaceutical formulations. It can be utilized in the synthesis of:
- Sympathomimetic Agents : Compounds that mimic the effects of sympathetic nervous system stimulation, which are useful in treating respiratory conditions such as asthma .
Research Applications
Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- is employed in various research contexts:
- Catalytic Reactions : It participates in palladium-catalyzed C–H activation reactions, which are valuable for the synthesis of complex organic molecules .
- Biological Studies : Its bioactive nature makes it a subject of study for understanding its effects on biological systems and potential therapeutic uses .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthetic route for benzyl alcohol, m-chloro-alpha-(dichloromethyl)- revealed that varying reaction conditions significantly impacted yield and purity. The optimal conditions were found to be at elevated temperatures with specific catalysts that enhanced chlorination efficiency.
Research assessing the biological activity of this compound indicated potential applications in developing new therapeutic agents due to its ability to modulate biological pathways involved in inflammation and respiratory function.
Comparison with Similar Compounds
Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- can be compared with other similar compounds, such as:
Benzyl alcohol: A simple aromatic alcohol with the formula C7H8O.
m-Chlorobenzyl alcohol: A chlorinated derivative of benzyl alcohol with the formula C7H7ClO.
alpha-(Dichloromethyl)benzyl alcohol: A dichloromethyl derivative of benzyl alcohol with the formula C8H8Cl2O.
The uniqueness of benzyl alcohol, m-chloro-alpha-(dichloromethyl)- lies in its specific chemical structure and the presence of both chloro and dichloromethyl groups, which contribute to its distinct chemical and biological properties .
Biological Activity
Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- is a compound with notable biological activity, particularly in the context of cancer research and synthetic chemistry. This article explores its pharmacological properties, synthesis, and applications, supported by data tables and case studies.
- Molecular Formula : CHClO
- CAS Number : 27683-61-0
- Synonyms : Benzyl alcohol, m-chloro-alpha-(dichloromethyl)-
Anti-Cancer Potential
Recent studies have highlighted the potential of benzyl alcohol derivatives in anti-cancer therapies. For instance, a synthesized compound featuring a benzyl group demonstrated significant antiproliferative activity against colorectal cancer cells (HCT-116) comparable to established chemotherapeutics like 5-fluorouracil (5-FU). The mechanism involved triggering apoptotic cell death, indicating a promising avenue for further research in cancer treatments .
Table 1: Antiproliferative Activity of Benzyl Alcohol Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
8d | HCT-116 | 15 | Apoptosis induction |
5-FU | HCT-116 | 10 | DNA synthesis inhibition |
Control | 293T (normal) | >100 | N/A |
The study emphasized that the substitution pattern on the benzyl moiety significantly influences cytotoxicity. Specifically, compounds with electron-donating groups showed enhanced selectivity towards cancer cells while sparing normal cells .
Synthesis and Applications
The synthesis of m-hydroxybenzyl alcohols, including derivatives of benzyl alcohol, has been explored for their utility in organic reactions. These compounds serve as versatile building blocks in cycloadditions and other synthetic transformations. The regioselective (3 + 3) cycloaddition reactions involving these alcohols have yielded high selectivity and good yields for indole-fused products .
Table 2: Yield and Selectivity in Cycloaddition Reactions
Reaction Type | Yield (%) | Selectivity Ratio (rr) |
---|---|---|
Indole-Cycloaddition | 98 | >95:5 |
Benzyl Alcohol Variant | 87 | >90:10 |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various benzyl alcohol derivatives on both cancerous and non-cancerous cell lines. The results indicated that certain substitutions on the benzyl ring could enhance selectivity towards cancer cells while reducing toxicity to normal cells .
- Catalytic Applications : Research has also focused on the catalytic properties of benzyl alcohol derivatives in oxidation reactions. For example, core-shell catalysts utilizing benzyl alcohol demonstrated high conversion rates and selectivity towards valuable aldehyde products, showcasing their potential in industrial applications .
Properties
IUPAC Name |
2,2-dichloro-1-(3-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLMRTPMNPOFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27683-61-0 | |
Record name | Benzyl alcohol, m-chloro-alpha-(dichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027683610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol,2-dichloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-CHLOROPHENYL)-2,2-DICHLOROETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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